Cox-2-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

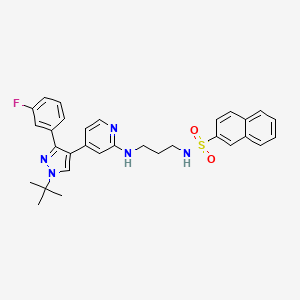

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H32FN5O2S |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

N-[3-[[4-[1-tert-butyl-3-(3-fluorophenyl)pyrazol-4-yl]-2-pyridinyl]amino]propyl]naphthalene-2-sulfonamide |

InChI |

InChI=1S/C31H32FN5O2S/c1-31(2,3)37-21-28(30(36-37)25-10-6-11-26(32)18-25)24-14-17-34-29(20-24)33-15-7-16-35-40(38,39)27-13-12-22-8-4-5-9-23(22)19-27/h4-6,8-14,17-21,35H,7,15-16H2,1-3H3,(H,33,34) |

InChI Key |

XQSWHGVGHWZNPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)F)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cox-2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the potent and selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-10. This document details its inhibitory effects on prostaglandin E2 (PGE2) synthesis, its influence on the expression of key inflammatory mediators, and its putative role in modulating inflammatory signaling pathways. Quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows are provided to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound is a potent inhibitor of the COX-2 enzyme.[1][2][3][4][5] The primary mechanism of action is the direct inhibition of the cyclooxygenase activity of COX-2, which in turn blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably PGE2. This inhibition of PGE2 production is concentration-dependent.[1][2][4][5]

Beyond direct enzyme inhibition, this compound also modulates the inflammatory response by downregulating the expression of both COX-2 and inducible nitric oxide synthase (iNOS) at the messenger RNA (mRNA) and protein levels.[1][2][4][5] Furthermore, it has been shown to inhibit the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1][3][4] This multifaceted activity suggests that this compound not only blocks the immediate enzymatic activity of COX-2 but also suppresses the broader inflammatory cascade.

Quantitative Data

The inhibitory potency of this compound has been quantified, providing a key metric for its efficacy.

| Parameter | Value | Description |

| IC50 | 2.54 µM | The half-maximal inhibitory concentration against COX-2, indicating the concentration of this compound required to inhibit 50% of the COX-2 enzymatic activity.[1][2][4][5] |

Signaling Pathways

The anti-inflammatory effects of many COX-2 inhibitors are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] While direct studies on this compound's effect on this pathway are not extensively detailed in the provided information, its known downstream effects on iNOS and pro-inflammatory cytokine production strongly suggest its involvement.

The following diagram illustrates the putative signaling pathway influenced by this compound.

References

what is the chemical structure of Cox-2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cox-2-IN-10 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of its known biological activities and physicochemical properties. While the precise chemical structure of this compound remains proprietary or unpublished in publicly accessible databases, this document consolidates the available data to support further research and development efforts. The inhibitor has demonstrated significant effects on key inflammatory pathways, positioning it as a molecule of interest for conditions where COX-2 is implicated.

Introduction to this compound

This compound has been identified as a potent inhibitor of the COX-2 enzyme, a key mediator in the inflammatory cascade. Selective COX-2 inhibition is a well-established therapeutic strategy for managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Emerging research also points to the role of COX-2 in various other pathophysiological processes, including cancer, making selective inhibitors like this compound valuable tools for both therapeutic development and basic research.

This guide summarizes the currently available data on this compound, including its inhibitory activity against COX-2 and its effects on downstream inflammatory mediators.

Physicochemical Properties

While the exact chemical structure is not publicly available, the following properties of this compound have been reported:

| Property | Value |

| Molecular Formula | C31H32FN5O |

| Molecular Weight | 557.68 g/mol |

Note: Without the chemical structure, properties such as IUPAC name, SMILES string, and 3D conformation cannot be provided.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against the COX-2 enzyme and modulates the production of several key inflammatory molecules.

In Vitro Efficacy

The following table summarizes the key in vitro activity data for this compound.

| Target/Assay | IC50 / Effect |

| PGE2 Production | 2.54 µM[1] |

| IL-6 Production | Inhibits production |

| TNF-α Production | Inhibits production |

| IL-1β Production | Inhibits production |

| iNOS Expression | Inhibits expression at mRNA and protein levels |

| COX-2 Expression | Inhibits expression at mRNA and protein levels |

These data indicate that this compound not only directly inhibits the enzymatic activity of COX-2, as evidenced by the reduction in prostaglandin E2 (PGE2) production, but also downregulates the expression of the COX-2 enzyme itself and other important pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. By blocking this step, this compound effectively reduces the levels of these inflammatory mediators at the site of inflammation.

Furthermore, the reported ability of this compound to inhibit the expression of COX-2 and iNOS at the mRNA and protein levels suggests an upstream regulatory role, potentially through the modulation of transcription factors such as NF-κB, which is a key regulator of inflammatory gene expression.

Signaling Pathway Diagram

The following diagram illustrates the putative signaling pathway affected by this compound based on the available data.

Caption: Putative mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, based on the reported data, the following standard assays were likely employed:

PGE2 Immunoassay

-

Objective: To determine the in vitro potency of this compound in inhibiting COX-2 enzymatic activity.

-

Methodology: A cellular assay using a cell line known to express COX-2 (e.g., lipopolysaccharide-stimulated macrophages or specific cancer cell lines) would be performed. Cells would be pre-incubated with varying concentrations of this compound followed by stimulation to induce PGE2 production. The concentration of PGE2 in the cell supernatant would then be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The IC50 value would be calculated from the dose-response curve.

Cytokine Quantification

-

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

-

Methodology: Similar to the PGE2 assay, relevant immune cells (e.g., peripheral blood mononuclear cells or macrophages) would be treated with this compound and then stimulated. The levels of IL-6, TNF-α, and IL-1β in the cell culture supernatant would be measured using specific ELISAs or a multiplex cytokine assay.

Gene and Protein Expression Analysis

-

Objective: To determine the effect of this compound on the expression of COX-2 and iNOS.

-

Methodology:

-

mRNA Level (Quantitative Real-Time PCR - qRT-PCR): Cells would be treated with this compound and a stimulant. Total RNA would be extracted, reverse-transcribed to cDNA, and the expression levels of COX-2 and iNOS mRNA would be quantified by qRT-PCR using specific primers, relative to a housekeeping gene.

-

Protein Level (Western Blot): Cell lysates from treated and untreated cells would be subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against COX-2 and iNOS to visualize and quantify protein expression levels.

-

Conclusion and Future Directions

This compound is a promising selective COX-2 inhibitor with demonstrated potent in vitro activity. Its ability to not only inhibit the COX-2 enzyme but also to suppress the expression of key inflammatory genes suggests a dual mechanism of action that could be therapeutically advantageous.

The primary limitation in the current understanding of this compound is the absence of its public chemical structure. Disclosure of this information would be critical for:

-

Structure-Activity Relationship (SAR) Studies: To understand the molecular determinants of its potency and selectivity.

-

In Silico Modeling: To predict its binding mode within the COX-2 active site and to guide the design of new analogs with improved properties.

-

Pharmacokinetic and In Vivo Studies: To fully characterize its drug-like properties and to evaluate its efficacy and safety in preclinical models.

Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound beyond COX-2 inhibition. A comprehensive understanding of its pharmacological profile will be essential for its potential development as a novel anti-inflammatory agent.

References

A Technical Guide to the Discovery and Development of a Selective COX-2 Inhibitor: The Case of Celecoxib

Disclaimer: Initial searches for a compound specifically named "Cox-2-IN-10" did not yield publicly available information. It is presumed this may be an internal project name or a compound not yet disclosed in scientific literature. To fulfill the core requirements of this request for an in-depth technical guide, this whitepaper will focus on the discovery and development of Celecoxib, a well-documented and clinically significant selective COX-2 inhibitor that serves as an exemplary case study.

Introduction

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in medicinal chemistry and pharmacology. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] This understanding led to the hypothesis that selectively inhibiting COX-2 could provide the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating the gastrointestinal side effects associated with COX-1 inhibition.[2]

Celecoxib (brand name Celebrex) was one of the first drugs rationally designed to selectively inhibit the COX-2 enzyme.[3] It is a diaryl-substituted pyrazole that possesses a sulfonamide side chain, a key structural feature for its selectivity.[4] This document provides a technical overview of the discovery, mechanism of action, preclinical, and clinical development of Celecoxib.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | ~15 | ~0.04 | ~375 |

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative figures from the literature.

Table 2: Pharmacokinetic Parameters of Celecoxib in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours |

| Protein Binding | ~97% (primarily to albumin) |

| Apparent Volume of Distribution (Vd) | 455 ± 166 L |

| Elimination Half-life (t1/2) | ~11 hours |

| Metabolism | Primarily via CYP2C9 to inactive metabolites |

[5]

Table 3: Preclinical Efficacy in a Rat Model of Inflammation

| Animal Model | Endpoint | Celecoxib ED50 |

| Carrageenan-induced paw edema | Reduction of edema | 0.1 mg/kg |

[2]

Table 4: Clinical Efficacy in Osteoarthritis (vs. Placebo)

| Outcome | Mean Difference (MD) | 95% Confidence Interval (CI) |

| WOMAC Osteoarthritis Total Score | -4.41 | -7.27 to -1.55 |

| WOMAC Pain Subscale Score | -0.86 | -1.10 to -0.62 |

| WOMAC Function Subscale Score | -2.90 | -5.12 to -0.67 |

[6]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a test compound against human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

A reaction mixture is prepared containing the enzyme, a heme cofactor, and a buffer.

-

The test compound (e.g., Celecoxib) is added at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped.

-

The concentration of PGE2 in the reaction mixture is determined by ELISA.

-

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is then calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (e.g., Celecoxib) or vehicle is administered orally.

-

After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is made into the right hind paw to induce inflammation and edema.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The increase in paw volume (edema) is calculated for both the treated and control groups. The percentage of inhibition of edema by the test compound is determined at each time point. The ED50 (the dose that produces 50% of the maximum inhibitory effect) can be calculated from the dose-response curve.[2]

Pharmacokinetic Study in Humans

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in human subjects.

Methodology:

-

Study Design: A single-dose, open-label study is conducted in healthy volunteers.

-

Procedure:

-

Subjects receive a single oral dose of the drug (e.g., a 200 mg capsule of Celecoxib).

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

-

Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t1/2), using non-compartmental analysis.[5]

Visualizations

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Caption: Workflow for the discovery and development of a selective COX-2 inhibitor.

Caption: Structure-Activity Relationship (SAR) of Celecoxib.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Cox-2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-10, also identified as compound 9k, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its inhibitory effects on inflammatory mediators, its mechanism of action at the molecular level, and the experimental protocols utilized for its characterization. The information presented herein is intended to support further research and development of this compound as a potential anti-inflammatory agent.

Core Biological Activity

This compound demonstrates significant anti-inflammatory properties by selectively targeting the COX-2 enzyme. Its primary mechanism of action involves the inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for inflammation, this compound exhibits a concentration-dependent inhibition of PGE2 production with a half-maximal inhibitory concentration (IC50) of 2.54 µM.[1][2]

Beyond its direct enzymatic inhibition, this compound also modulates the expression of other critical inflammatory molecules. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both the messenger RNA (mRNA) and protein levels.[1][2] This dual action on both the activity and the synthesis of these pro-inflammatory enzymes underscores its potential as a robust anti-inflammatory compound.

Furthermore, this compound effectively reduces the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[1][2] Notably, at a concentration of 10 µM, this compound did not exhibit significant cytotoxicity in LPS-induced RAW264.7 macrophage cells, suggesting a favorable safety profile at its effective concentrations.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound in LPS-stimulated RAW264.7 macrophage cells.

Table 1: Inhibitory Concentration of this compound

| Target | IC50 Value | Cell Line |

| Prostaglandin E2 (PGE2) Production | 2.54 µM | RAW264.7 |

Table 2: Inhibitory Effects of this compound (10 µM) on Pro-inflammatory Mediators

| Mediator | Level of Inhibition | Target |

| Nitric Oxide (NO) | Significant Inhibition | iNOS Expression |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant Inhibition | Cytokine Production |

| iNOS and COX-2 | Significant Inhibition | mRNA and Protein Expression |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are initiated by its interference with the inflammatory cascade triggered by stimuli such as LPS in macrophages. The diagrams below illustrate the key signaling pathway and the general experimental workflows used to characterize the biological activity of this inhibitor.

Caption: Simplified signaling pathway of this compound action.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the biological activity of this compound. These are based on standard methodologies for studies involving RAW264.7 macrophages.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cytotoxicity Assay (MTT Assay)

-

Seeding: Seed RAW264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Prostaglandin E2 (PGE2) Assay (ELISA)

-

Sample Collection: After treatment with this compound and/or LPS, collect the cell culture supernatant.

-

ELISA Procedure: Perform the PGE2 measurement using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Quantification: Create a standard curve using known concentrations of PGE2. Determine the concentration of PGE2 in the samples by interpolating from the standard curve.

Nitric Oxide (NO) Assay (Griess Assay)

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

Griess Reagent: Prepare or use a commercial Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution.

-

Reaction: Mix equal volumes of the cell supernatant and the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatant after the treatment period.

-

ELISA Procedure: Use commercial ELISA kits specific for murine TNF-α, IL-6, and IL-1β. Follow the manufacturer's protocol for coating the plates with capture antibody, adding samples and standards, incubating with detection antibody, adding the substrate, and stopping the reaction.

-

Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the respective standard curves.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from the treated RAW264.7 cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action centered on the selective inhibition of COX-2. Its ability to suppress the production of key inflammatory mediators, including PGE2, nitric oxide, and pro-inflammatory cytokines, at non-toxic concentrations, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and potential clinical applications of this compound.

References

The Inhibitory Effect of a Novel Selective Cyclooxygenase-2 (COX-2) Inhibitor on Prostaglandin Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between a representative selective cyclooxygenase-2 (COX-2) inhibitor, herein referred to as Cox-2-IN-10, and the synthesis of prostaglandins (PGs). Prostaglandins are crucial lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The inducible COX-2 isozyme is a key enzyme in the inflammatory cascade, responsible for the heightened production of prostaglandins at sites of inflammation.[2] Consequently, selective inhibition of COX-2 is a primary strategy for the development of anti-inflammatory therapeutics with a potentially improved safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3] This document details the mechanism of action of selective COX-2 inhibitors, presents quantitative data on their inhibitory potency, outlines relevant experimental protocols for their evaluation, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to Prostaglandin Synthesis and the Role of COX-2

Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2.[2] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[1][4] PGH2 is then further metabolized by various tissue-specific synthases to produce a range of biologically active prostaglandins (e.g., PGE2, PGI2, PGD2, PGF2α) and thromboxane A2 (TXA2).[2]

While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible enzyme that is upregulated by pro-inflammatory stimuli such as cytokines and growth factors.[1][2] This upregulation of COX-2 leads to a significant increase in prostaglandin synthesis at sites of inflammation, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain.[5] Therefore, selective inhibition of COX-2 is a targeted approach to reduce inflammation-associated prostaglandin production while minimizing the side effects associated with the inhibition of COX-1, such as gastrointestinal toxicity.[3]

Mechanism of Action of Selective COX-2 Inhibitors

Selective COX-2 inhibitors, such as the representative this compound, are designed to preferentially bind to the active site of the COX-2 enzyme over the COX-1 enzyme. This selectivity is largely attributed to structural differences in the active sites of the two isoforms. The active site of COX-2 is approximately 20% larger and contains a side pocket that is not present in COX-1. Selective inhibitors often possess a bulky side group that can fit into this side pocket, thereby achieving high-affinity binding to COX-2 while being sterically hindered from binding effectively to COX-1.

The binding of a selective inhibitor to the COX-2 active site prevents the substrate, arachidonic acid, from accessing the catalytic domain. This blocks the conversion of arachidonic acid to PGG2 and subsequently PGH2, the precursor for all prostaglandins.[4] The net result is a significant reduction in the production of pro-inflammatory prostaglandins at the site of inflammation.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher selectivity index signifies greater selectivity for COX-2.

Below are tables summarizing representative IC50 values and selectivity indices for various known selective COX-2 inhibitors, which can be considered indicative of the expected profile for a novel compound like this compound.

Table 1: In Vitro Inhibitory Potency (IC50) of Selective COX-2 Inhibitors

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

| Celecoxib | 6.7 | 0.055 | [2][6] |

| Rofecoxib | >100 | 0.5 | [6] |

| Etoricoxib | >100 | 0.5-1.1 | [6][7] |

| Valdecoxib | 28 | 0.03 | [6][7] |

| Meloxicam | 2.0 | 0.5 | [7] |

Table 2: Selectivity Index of Selective COX-2 Inhibitors

| Compound | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 121.8 | [2] |

| Rofecoxib | >200 | [6] |

| Etoricoxib | >100 | [7] |

| Valdecoxib | 933.3 | [6][7] |

| Meloxicam | 4 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of compounds like this compound on prostaglandin synthesis.

In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme.

-

Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Incubation: The plate is incubated for a short period (e.g., 2 minutes) to allow for the enzymatic conversion of arachidonic acid to PGH2.

-

Reaction Termination: The reaction is stopped by the addition of a solution of hydrochloric acid.

-

Quantification of Prostaglandin: The amount of PGE2 produced (as a stable downstream product of PGH2) is quantified using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.[2]

Human Whole Blood Assay (WBA) for COX-1 and COX-2 Activity

Objective: To assess the inhibitory activity of a test compound in a more physiologically relevant ex vivo system.

Methodology:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay:

-

Aliquots of whole blood are incubated with various concentrations of the test compound for 1 hour at 37°C.

-

The production of thromboxane B2 (TXB2), a stable metabolite of the COX-1-derived thromboxane A2, is stimulated by the addition of a calcium ionophore (e.g., A23187) or allowed to proceed via endogenous clotting.

-

After incubation, the blood is centrifuged to obtain plasma.

-

TXB2 levels in the plasma are measured by EIA.

-

-

COX-2 Assay:

-

Aliquots of whole blood are pre-incubated with a COX-1 inhibitor (e.g., aspirin) to block COX-1 activity.

-

The expression of COX-2 is induced by incubating the blood with lipopolysaccharide (LPS) for 24 hours at 37°C.

-

The test compound is then added at various concentrations and incubated for 1 hour.

-

PGE2 production is measured in the plasma by EIA.

-

-

Data Analysis: IC50 values for COX-1 and COX-2 are calculated from the concentration-response curves.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Inhibition by this compound

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for determining in vitro COX inhibitory activity.

Logical Relationship of COX-2 Inhibition and Anti-inflammatory Effect

Caption: Logical flow from COX-2 inhibition to anti-inflammatory effect.

Conclusion

The representative selective COX-2 inhibitor, this compound, exemplifies a targeted therapeutic approach to mitigating inflammation by specifically inhibiting the COX-2 enzyme and, consequently, the synthesis of pro-inflammatory prostaglandins. The quantitative data from in vitro and ex vivo assays are critical for characterizing the potency and selectivity of such compounds. The detailed experimental protocols provided herein serve as a foundation for the robust evaluation of novel COX-2 inhibitors. The visualizations offer a clear understanding of the underlying biological pathways and experimental procedures. This comprehensive technical guide is intended to support researchers and drug development professionals in the advancement of safer and more effective anti-inflammatory therapies.

References

- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Comparison of the Selective Inhibitor Cox-2-IN-10 and Non-Selective NSAIDs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison between the novel, selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-10, and traditional non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). By examining their mechanisms of action, biochemical selectivity, pre-clinical efficacy, and safety profiles, this document aims to offer a comprehensive resource for professionals in drug development and inflammation research. While extensive data exists for established non-selective NSAIDs, information on this compound is primarily derived from supplier technical sheets, and this guide will highlight areas where further published data is required for a complete comparative analysis.

Mechanism of Action: The COX Isozymes

The therapeutic effects (anti-inflammatory, analgesic, antipyretic) and side effects of NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two primary isoforms:

-

COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues.[1] It is responsible for producing prostaglandins that protect the gastrointestinal (GI) tract lining and mediate platelet aggregation via thromboxane A2.[2][3][4]

-

COX-2: An inducible enzyme, with levels that increase significantly in response to inflammatory stimuli, such as cytokines and growth factors.[1][5] It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[3]

Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[5] While their inhibition of COX-2 is responsible for their therapeutic benefits, the simultaneous inhibition of COX-1 leads to common adverse effects, most notably gastrointestinal ulcers and bleeding.[6] Selective COX-2 inhibitors, or "coxibs," were developed to target the inflammation-specific enzyme, thereby reducing the risk of GI complications associated with COX-1 inhibition.[3][6] this compound is identified as a potent and selective COX-2 inhibitor.[7]

Biochemical Potency and Selectivity

The primary differentiator between selective and non-selective NSAIDs is their relative potency for inhibiting COX-1 versus COX-2. This is quantified by determining the 50% inhibitory concentration (IC50) for each enzyme and calculating the selectivity index (SI).

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2. This compound is a potent inhibitor of PGE2 production with an IC50 value of 2.54 μM.[7] However, its IC50 for COX-1 has not been specified in the available literature, preventing the calculation of its precise selectivity index. For a comprehensive comparison, the table below includes data for the well-characterized selective inhibitor Celecoxib alongside non-selective NSAIDs.

| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| This compound | Selective | N/A | 2.54[7] | N/A |

| Celecoxib | Selective | 82[8] | 6.8[8] | 12[8] |

| Ibuprofen | Non-Selective | 12[8] | 80[8] | 0.15[8] |

| Naproxen | Non-Selective | ~2-5 | ~2-5 | ~1 (Non-selective) |

| Diclofenac | Non-Selective | 0.076[8] | 0.026[8] | 2.9[8] |

| Table 1: Comparative in vitro potency and selectivity of this compound and various NSAIDs. N/A indicates data not available in the cited search results. |

Pre-clinical Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a standard acute inflammation assay used to evaluate the in vivo efficacy of anti-inflammatory agents.[7][9] The model relies on measuring the reduction in paw swelling (edema) after administration of a test compound.[10] While this compound is expected to be effective in such a model, specific in vivo data (e.g., ED50) are not currently available in the public domain. The efficacy of other selective COX-2 inhibitors has been well-documented in this and other models of inflammation and pain.[3]

Comparative Safety Profiles

The primary advantage of selective COX-2 inhibitors is an improved gastrointestinal safety profile. Cardiovascular safety, however, has been a concern for the entire class of NSAIDs, including selective inhibitors.[11]

Gastrointestinal (GI) Safety

Non-selective NSAIDs increase the risk of peptic ulcers and bleeding by inhibiting COX-1 in the gastric mucosa, which compromises the protective prostaglandin layer.[12] Selective COX-2 inhibitors spare COX-1 at therapeutic doses, significantly reducing the incidence of these GI adverse events.[3] While specific ulcer index data for this compound is unavailable, its selective mechanism implies a favorable GI safety profile compared to drugs like ibuprofen and naproxen.

Cardiovascular (CV) Safety

Both non-selective and selective NSAIDs have been associated with an increased risk of cardiovascular thrombotic events, such as myocardial infarction and stroke.[2][11] The proposed mechanism involves the inhibition of COX-2 in blood vessel endothelium, which reduces the production of prostacyclin (a vasodilator and inhibitor of platelet aggregation), without a corresponding inhibition of COX-1-mediated thromboxane A2 (a vasoconstrictor and platelet aggregator) in platelets.[8] This can create a prothrombotic state. The CV risk for any NSAID is considered to be dose- and duration-dependent.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 7. inotiv.com [inotiv.com]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NSAIDs and cardiovascular risk [medsafe.govt.nz]

- 12. medi-guide.meditool.cn [medi-guide.meditool.cn]

- 13. gpnotebook.com [gpnotebook.com]

The Therapeutic Potential of Selective COX-2 Inhibitors: A Technical Guide

Disclaimer: The compound "Cox-2-IN-10" is not a recognized designation in publicly available scientific literature. Therefore, this technical guide will provide a comprehensive overview of the therapeutic applications of the broader class of selective cyclooxygenase-2 (COX-2) inhibitors, using well-characterized examples to illustrate their properties and potential. This document is intended for researchers, scientists, and drug development professionals.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, is a critical mediator in the conversion of arachidonic acid to prostaglandins.[1] While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and mediating platelet aggregation, COX-2 is an inducible enzyme that is significantly upregulated during inflammatory processes and in certain cancers.[1] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1] This understanding led to the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1]

Quantitative Data on Selective COX-2 Inhibitors

The selectivity of various coxibs for COX-2 over COX-1 is a key determinant of their therapeutic window. This is typically expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2. A higher ratio indicates greater selectivity for COX-2. The following tables summarize the in vitro inhibitory activities of several well-known selective COX-2 inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Celecoxib | 82 | 6.8 | 12 | [2] |

| Etoricoxib | 116 | 1.1 | 106 | [3] |

| Rofecoxib | >100 | 25 | >4.0 | [2] |

| Lumiracoxib | 67 | 0.13 | 515 | [4][5][6] |

| Valdecoxib | 140 | 0.005 | 28,000 | [7] |

Table 1: In Vitro Inhibitory Activity of Selected COX-2 Inhibitors in Human Peripheral Monocytes or Recombinant Enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Celecoxib | - | 0.04 | - | [8] |

| Etoricoxib | 162 ± 12 | 0.47 ± 0.06 | 344 | [9][10] |

| Rofecoxib | - | 0.53 | 36 | [11] |

| Lumiracoxib | 67 | 0.13 | 515 | [4][5][6] |

| Valdecoxib | 21.9 | 0.24 | 30 | [12] |

Table 2: Inhibitory Activity of Selected COX-2 Inhibitors in Human Whole Blood Assays. (Note: Different assay conditions can lead to variations in reported IC50 values).

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay is a widely used method to determine the selectivity of COX inhibitors in a physiologically relevant environment.

Principle: The assay measures the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in clotting whole blood as an indicator of COX-1 activity. For COX-2 activity, whole blood is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, and the subsequent production of prostaglandin E2 (PGE2) is measured.

Protocol:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes without anticoagulants for the COX-1 assay and with an anticoagulant (e.g., heparin) for the COX-2 assay.

-

COX-1 Assay (TXB2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

The blood is allowed to clot at 37°C for 1 hour.

-

Serum is separated by centrifugation.

-

TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or ELISA kit.

-

-

COX-2 Assay (PGE2 Measurement):

-

Heparinized whole blood is incubated with various concentrations of the test compound or vehicle control.

-

LPS (e.g., from E. coli) is added to induce COX-2 expression.

-

The blood is incubated at 37°C for 24 hours.

-

Plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using a specific EIA or ELISA kit.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TXB2 or PGE2 production against the concentration of the test compound. The selectivity ratio is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[13]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.[14]

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses, typically 30-60 minutes before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) are included.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.[14]

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[14]

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

In Vivo Model of Arthritis: Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds in a more chronic inflammatory condition that shares some pathological features with human rheumatoid arthritis.[5]

Principle: A single intradermal injection of Freund's complete adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, at the base of the tail or in a paw induces a systemic, cell-mediated immune response that results in a chronic, progressive polyarthritis.[11]

Protocol:

-

Animals: Lewis rats are commonly used as they are highly susceptible to the induction of adjuvant arthritis.

-

Induction of Arthritis: On day 0, rats are injected intradermally at the base of the tail with 0.1 mL of FCA (e.g., 10 mg/mL M. tuberculosis).[15]

-

Compound Administration: Treatment with the test compound, vehicle control, or a positive control (e.g., methotrexate) is typically initiated on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol) and continued daily.

-

Clinical Assessment: The severity of arthritis is assessed regularly (e.g., every other day) by scoring the inflammation in each paw based on a scale (e.g., 0-4 for erythema, swelling, and joint deformity). Body weight is also monitored.

-

Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: The arthritis score for each animal is calculated by summing the scores for all paws. The efficacy of the test compound is determined by its ability to reduce the arthritis score, prevent body weight loss, and ameliorate the histopathological changes compared to the vehicle control group.

Signaling Pathways and Therapeutic Applications

Selective COX-2 inhibitors exert their therapeutic effects by blocking the production of prostaglandins, particularly PGE2, which are key mediators of inflammation, pain, and fever. The downstream signaling pathways affected by COX-2 inhibition are central to its therapeutic applications in various diseases.

Inflammation and Pain

In inflammatory conditions, pro-inflammatory stimuli such as cytokines (e.g., IL-1β, TNF-α) and bacterial products (e.g., LPS) induce the expression of COX-2 in immune cells like macrophages and mast cells. The resulting increase in PGE2 production leads to vasodilation, increased vascular permeability, and sensitization of peripheral nociceptors, contributing to the cardinal signs of inflammation and pain. By inhibiting COX-2, coxibs reduce PGE2 levels, thereby alleviating these symptoms.

Cancer

Elevated COX-2 expression is observed in various types of cancer, including colorectal, breast, and lung cancer, and is associated with poorer prognosis.[1] COX-2-derived PGE2 can promote tumorigenesis through multiple mechanisms, including:

-

Increased Cell Proliferation: PGE2 can activate signaling pathways such as the EGFR/MAPK and cAMP/PKA pathways, leading to increased cell division.[7]

-

Inhibition of Apoptosis: PGE2 can upregulate anti-apoptotic proteins like Bcl-2, promoting cancer cell survival.[1]

-

Promotion of Angiogenesis: PGE2 can stimulate the production of pro-angiogenic factors like VEGF, facilitating the formation of new blood vessels that supply tumors.

-

Enhanced Invasion and Metastasis: PGE2 can induce the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and metastasize.

-

Modulation of the Immune Response: PGE2 can suppress the activity of immune cells that would otherwise attack cancer cells.

Selective COX-2 inhibitors have shown promise in both the prevention and treatment of certain cancers by counteracting these pro-tumorigenic effects.

Experimental Workflow for COX-2 Inhibitor Evaluation

The development and characterization of a novel COX-2 inhibitor typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

References

- 1. COX-2 and cancer: a new approach to an old problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 5. inotiv.com [inotiv.com]

- 6. researchgate.net [researchgate.net]

- 7. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. chondrex.com [chondrex.com]

- 12. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

Investigation of Off-Target Effects of COX-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) inhibitors are a cornerstone in the management of pain and inflammation. While their on-target efficacy is well-established, a comprehensive understanding of their off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the known off-target effects of the COX-2 inhibitor class, with a specific focus on celecoxib as a representative agent due to the availability of public data. This document summarizes quantitative data on off-target interactions, details relevant experimental protocols for their investigation, and visualizes key signaling pathways and experimental workflows.

Introduction

The therapeutic action of selective COX-2 inhibitors lies in their ability to block the production of pro-inflammatory prostaglandins by the COX-2 enzyme, while sparing the housekeeping functions of the COX-1 isoform. This selectivity was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. However, emerging evidence has highlighted that COX-2 inhibitors can interact with other proteins and signaling pathways, leading to a range of off-target effects. These interactions can contribute to both adverse events and potentially novel therapeutic applications. This guide serves as a resource for researchers investigating these off-target phenomena.

Quantitative Off-Target Profile of Celecoxib

Table 1: On-Target and Off-Target IC50 Values for Celecoxib

| Target | Assay Type | IC50 | Source |

| On-Target | |||

| COX-2 (Human Recombinant) | In vitro enzyme assay | 0.003-0.08 µM | [1] |

| COX-1 (Ovine) | In vitro enzyme assay | 4-19 µM | [1] |

| Off-Target | |||

| Carbonic Anhydrase I (Human) | Enzyme kinetics | 0.51 µM | [2] |

| Carbonic Anhydrase II (Human) | Enzyme kinetics | 0.085-0.41 µM | [2][3] |

| 3-phosphoinositide-dependent protein kinase-1 (PDK1) | In vitro kinase assay | 3.5-48 µM | [4][5] |

| Sarcoplasmic/ER Ca2+-ATPase (SERCA) | In vitro activity assay | Micromolar range | [6] |

Table 2: Off-Target Effects on Cellular Signaling Pathways

| Pathway Component | Effect | Cell Line | Concentration | Source |

| Akt Signaling | ||||

| Akt Phosphorylation (Thr308 & Ser473) | Inhibition | HT-29 (Colon Cancer) | ~28 µM (IC50) | [5] |

| ERK/p38 MAPK Signaling | ||||

| ERK and/or p38 Activation | Upregulation | HNSCC cells | Not specified | [7] |

| GSK3 Signaling | ||||

| GSK3 Phosphorylation | Increased | NSCLC cells | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the on- and off-target effects of COX-2 inhibitors.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening assay kits.

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Test compound and vehicle control (e.g., DMSO)

-

Positive control inhibitor (e.g., celecoxib, indomethacin)

-

96-well microplate

-

Plate reader capable of colorimetric or fluorometric detection

Procedure:

-

Prepare a series of dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Add the test compound dilutions, vehicle control, or positive control to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 2-10 minutes).

-

Stop the reaction using a suitable method (e.g., addition of a stopping reagent).

-

Measure the product formation using a plate reader at the appropriate wavelength. The product can be a colored or fluorescent molecule depending on the assay kit.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Kinase Inhibitor Profiling (Conceptual Workflow)

While specific public data for a full kinome scan of celecoxib is limited, the general workflow for such an experiment is as follows, often performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®).

Objective: To determine the binding affinity or inhibitory activity of a test compound against a broad panel of kinases.

Workflow:

-

Compound Submission: The test compound is submitted at a specified concentration.

-

Assay Principle (Competition Binding Assay):

-

A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

-

The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.

-

If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

-

-

Data Analysis:

-

The results are typically reported as a percentage of control or a dissociation constant (Kd) for each kinase in the panel.

-

Data is often visualized in a "tree spot" diagram, showing the interaction profile across the human kinome.

-

Rodent Model of NSAID-Induced Gastrointestinal Injury

This protocol provides a general framework for assessing the gastrointestinal toxicity of a test compound in rats.

Objective: To evaluate the ulcerogenic potential of a test compound on the gastric mucosa.

Materials:

-

Wistar or Sprague-Dawley rats

-

Test compound, vehicle control, and positive control (e.g., indomethacin)

-

Oral gavage needles

-

Dissecting tools

-

Formalin solution

-

Microscope

Procedure:

-

Fast the rats for 18-24 hours with free access to water.

-

Administer the test compound, vehicle, or positive control orally via gavage.

-

After a set period (e.g., 4-6 hours), euthanize the animals.

-

Excise the stomach and open it along the greater curvature.

-

Gently rinse the stomach with saline to remove its contents.

-

Examine the gastric mucosa for the presence of ulcers or lesions.

-

The severity of the ulcers can be scored based on their number and size. A common method is to calculate an ulcer index.

-

For histological analysis, fix the stomach tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine the stained sections under a microscope to assess the depth of the mucosal damage.

Zebrafish Model for Assessing Cardiotoxicity

The zebrafish has emerged as a valuable in vivo model for high-throughput cardiotoxicity screening.

Objective: To assess the potential cardiotoxic effects of a test compound in a living organism.

Materials:

-

Zebrafish embryos

-

Test compound and vehicle control

-

96-well plates

-

Microscope with a camera for video recording

Procedure:

-

Place individual zebrafish embryos in the wells of a 96-well plate containing embryo medium.

-

Add the test compound at various concentrations to the wells. Include vehicle controls.

-

Incubate the embryos for a defined period (e.g., 24-48 hours) at 28.5°C.

-

At the end of the incubation period, visually inspect the embryos under a microscope for any morphological abnormalities, particularly pericardial edema.

-

Record videos of the heart of each embryo.

-

Analyze the videos to determine heart rate, rhythm (arrhythmias), and any changes in cardiac contractility.

-

More advanced analyses can include measuring the QT interval from an electrocardiogram (ECG) if the equipment is available.

-

Assess the survival rate of the embryos at each concentration of the test compound.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by celecoxib and a general experimental workflow.

Caption: On-target action of Celecoxib on the COX-2 signaling pathway.

Caption: Off-target effects of Celecoxib on kinase signaling pathways.

Caption: General workflow for investigating off-target effects.

Conclusion

The investigation of off-target effects is a critical component of modern drug development. For COX-2 inhibitors, while the primary mechanism of action is well-understood, a growing body of evidence demonstrates interactions with a variety of other proteins and signaling pathways. This technical guide provides a foundational understanding of these off-target effects, focusing on celecoxib as a case study. The provided data, protocols, and visualizations are intended to aid researchers in designing and executing studies to further elucidate the complex pharmacology of this important class of drugs. A more complete and systematic profiling of off-target interactions, such as comprehensive kinome scanning, will be invaluable in refining the safety and therapeutic potential of both existing and novel COX-2 inhibitors.

References

- 1. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]

- 6. fda.gov [fda.gov]

- 7. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Cox-2-IN-10 and its Interplay with the NF-kB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-10. It delves into its known biological activities, quantitative efficacy, and its putative mechanism of action involving the nuclear factor-kappa B (NF-kB) signaling pathway. While direct experimental evidence for the modulation of the NF-kB pathway by this compound is not publicly available, this guide infers its mechanism based on its documented downstream effects on key inflammatory mediators. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, oncology, and drug discovery by consolidating available data and providing detailed experimental context.

Introduction to this compound

This compound is a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2][3] Overexpression of COX-2 is implicated in a variety of inflammatory disorders and is also associated with the pathogenesis of several types of cancer.[4][5] Selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[4]

This compound has been shown to not only inhibit the enzymatic activity of COX-2 but also to suppress the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), as well as the cytokines Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[1][2][3] The coordinated suppression of these key inflammatory mediators suggests that this compound may exert its effects through the modulation of a central inflammatory signaling pathway, namely the NF-kB pathway.

Quantitative Biological Activity of this compound

The biological efficacy of this compound has been quantified through various in vitro assays. The available data is summarized in the tables below.

| Parameter | Value | Assay | Reference |

| IC50 | 2.54 µM | Inhibition of Prostaglandin E2 (PGE2) production | [1][2][3] |

| Biological Effect | Observation | Level of Inhibition | Reference |

| iNOS Expression | Inhibition | mRNA and Protein | [1][2][3] |

| COX-2 Expression | Inhibition | mRNA and Protein | [1][2][3] |

| IL-6 Production | Inhibition | Not specified | [1][2][3] |

| TNF-α Production | Inhibition | Not specified | [1][2][3] |

| IL-1β Production | Inhibition | Not specified | [1][2][3] |

The NF-kB Signaling Pathway: A Central Regulator of Inflammation

The NF-kB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[5] The canonical NF-kB signaling pathway is a critical mediator of the inflammatory response.

Canonical NF-kB Signaling Pathway

The canonical NF-kB pathway is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs). In its inactive state, NF-kB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-kB subunits, leading to their translocation into the nucleus. Once in the nucleus, NF-kB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing their transcription. These target genes include those encoding for COX-2, iNOS, and a variety of pro-inflammatory cytokines.[5]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Western blot analysis of COX-2 and iNOS [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Pro-Apoptotic and Cell Cycle Arrest Effects of Cyclooxygenase-2 (COX-2) Inhibition

Disclaimer: Information regarding a specific compound designated "Cox-2-IN-10" is not available in the public scientific literature based on the conducted search. This guide will, therefore, focus on the well-documented effects of the broader class of Cyclooxygenase-2 (COX-2) inhibitors on apoptosis and the cell cycle, providing a framework for researchers in the field.

Overexpression of the COX-2 enzyme is a hallmark of many cancers and is implicated in processes that promote tumorigenesis, including increased cell proliferation, angiogenesis, and evasion of apoptosis.[1][2][3][4] Consequently, selective COX-2 inhibitors have been a subject of intense research as potential anti-cancer agents.[4][5] These inhibitors exert their anti-neoplastic effects primarily by inducing programmed cell death (apoptosis) and halting cell cycle progression.[1][6] This guide details the core mechanisms, experimental validation, and signaling pathways associated with these effects.

Effect of COX-2 Inhibition on Apoptosis

COX-2 inhibitors trigger apoptosis in cancer cells through multiple sophisticated mechanisms, primarily by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7][8] Inhibition of COX-2 leads to a decrease in the synthesis of prostaglandins like PGE2, which are known to promote cell survival.[1][9] This disruption of pro-survival signaling sensitizes cancer cells to apoptotic stimuli.

Mechanistically, COX-2 inhibition has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 and Mcl-1, while promoting the expression of pro-apoptotic proteins like Bax.[6][7][9] This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in cell death.[7][9] Furthermore, some COX-2 inhibitors can increase the expression of death receptors (e.g., CD95) on the cell surface, enhancing sensitivity to ligand-induced extrinsic apoptosis.[7]

Quantitative Analysis of Apoptosis

The pro-apoptotic effect of COX-2 inhibitors is typically quantified by measuring the percentage of apoptotic cells following treatment. The data is often presented in a dose-dependent manner.

| Inhibitor Concentration | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |

| Control (0 µM) | Gastric Cancer (SGC7901) | 2.1 ± 0.4% | 1.5 ± 0.3% | 3.6 ± 0.7% |

| 10 µM | Gastric Cancer (SGC7901) | 8.5 ± 1.1% | 4.3 ± 0.6% | 12.8 ± 1.7% |

| 25 µM | Gastric Cancer (SGC7901) | 15.2 ± 2.0% | 9.8 ± 1.3% | 25.0 ± 3.3% |

| 50 µM | Gastric Cancer (SGC7901) | 24.7 ± 3.1% | 18.6 ± 2.5% | 43.3 ± 5.6% |

| (Note: Data are illustrative, based on typical findings reported for COX-2 inhibitors like Celecoxib and Sulindac.)[6] |

Signaling Pathway for COX-2 Inhibitor-Induced Apoptosis

Caption: COX-2 inhibitor-induced apoptotic signaling pathways.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, Huh7) in 6-well plates at a density of 2x10^5 cells/well. Allow cells to adhere overnight. Treat cells with various concentrations of the COX-2 inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Following incubation, collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant from the corresponding well, and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the samples within one hour using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Effect of COX-2 Inhibition on the Cell Cycle

COX-2 inhibitors are known to modulate the cell cycle, primarily inducing G0/G1 or G2/M phase arrest, thereby preventing cancer cell proliferation.[10][11] The specific phase of arrest can depend on the inhibitor, its concentration, and the cell type.[11] The underlying mechanism involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting COX-2, the downstream signaling that promotes the expression and activation of these proteins is disrupted, leading to a halt in cell cycle progression. For instance, G1 arrest is often associated with the downregulation of Cyclin D1 and CDK4/6.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry after propidium iodide staining is the standard method to quantify the percentage of cells in each phase of the cell cycle.

| Inhibitor Concentration | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (0 µM) | HCT-116 | 45.6 ± 3.5% | 39.2 ± 2.9% | 15.2 ± 2.1% |

| 25 µM | HCT-116 | 68.3 ± 4.1% | 20.1 ± 2.5% | 11.6 ± 1.8% |

| 50 µM | HCT-116 | 75.1 ± 4.8% | 14.5 ± 2.0% | 10.4 ± 1.5% |

| (Note: Data are illustrative, representing a typical G0/G1 arrest induced by a COX-2 inhibitor.)[11] |

Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

-

Cell Culture and Treatment: Plate cells (e.g., HCT-116) in 6-well plates and treat with the COX-2 inhibitor as described in the apoptosis protocol.

-

Cell Harvesting: Collect all cells and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark to ensure only DNA is stained.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by the fluorescence intensity of PI, is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX-2 and cancer: a new approach to an old problem - PMC [pmc.ncbi.nlm.nih.gov]